molecular formula C8H12F2N2O B13552019 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B13552019
M. Wt: 190.19 g/mol
InChI Key: QXHUOPDQJNSTLJ-UHFFFAOYSA-N
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Description

3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant biological activity. The compound is characterized by the presence of two fluorine atoms at the 3-position and a carboxamide group at the 8-position of the azabicyclo[3.2.1]octane scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and the carboxamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can influence biological processes by altering the function of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-8-azabicyclo[321]octane-8-carboxamide is unique due to the presence of both fluorine atoms and a carboxamide group, which impart distinct chemical and biological properties

Properties

Molecular Formula

C8H12F2N2O

Molecular Weight

190.19 g/mol

IUPAC Name

3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

InChI

InChI=1S/C8H12F2N2O/c9-8(10)3-5-1-2-6(4-8)12(5)7(11)13/h5-6H,1-4H2,(H2,11,13)

InChI Key

QXHUOPDQJNSTLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)N)(F)F

Origin of Product

United States

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